molecular formula C13H17NO B131191 Cyclohexylmethyl 2-pyridyl ketone CAS No. 149108-75-8

Cyclohexylmethyl 2-pyridyl ketone

Cat. No.: B131191
CAS No.: 149108-75-8
M. Wt: 203.28 g/mol
InChI Key: BTCULAVYSHWCJA-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 2-pyridyl ketone is a chemical compound with the molecular formula C12H15NO It is characterized by a cyclohexylmethyl group attached to a 2-pyridyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl 2-pyridyl ketone can be synthesized through various methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters to obtain 2-pyridyl ketones in good yield at a short reaction time . This method is rapid, reliable, and cost-efficient.

Industrial Production Methods: The industrial production of this compound typically involves continuous flow chemistry. This method allows for the rapid synthesis of 2-pyridyl ketones using simple esters and 2-bromopyridine . The procedure is widely applicable to various esters, leading to functionalized 2-pyridyl ketones with good yields.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethyl 2-pyridyl ketone can undergo various chemical reactions, including oxidation, reduction, and substitution. It can also form complexes with 2-pyridyl ketone Schiff bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl 2-pyridyl ketone involves its interaction with molecular targets and pathways. For instance, in catalytic transfer hydrogenation, the metal catalyst abstracts a hydride and a proton from the hydrogen donor and delivers them to the carbonyl moiety of the ketone . This process is crucial for the reduction of ketones to produce secondary alcohols, which are valuable building blocks in various industries.

Comparison with Similar Compounds

Cyclohexylmethyl 2-pyridyl ketone can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a cyclohexylmethyl group and a 2-pyridyl ketone moiety, which imparts distinct chemical properties and applications.

Properties

IUPAC Name

2-cyclohexyl-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCULAVYSHWCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453851
Record name CYCLOHEXYLMETHYL 2-PYRIDYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149108-75-8
Record name 2-Cyclohexyl-1-(2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149108-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CYCLOHEXYLMETHYL 2-PYRIDYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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